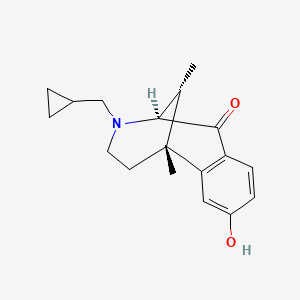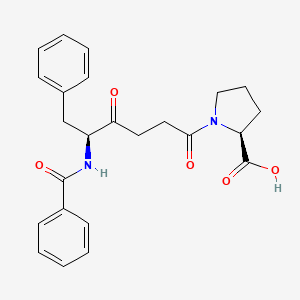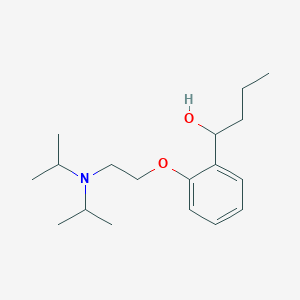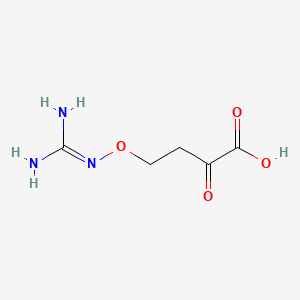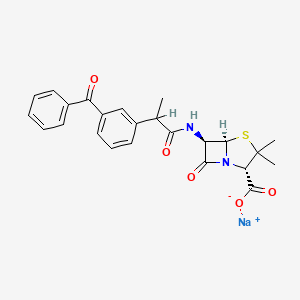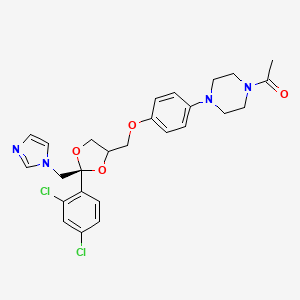
5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Übersicht
Beschreibung
5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (5-Br-TPTC) is a small molecule that is used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme involved in the metabolism of arachidonic acid and is responsible for the production of pro-inflammatory leukotrienes. 5-Br-TPTC has been studied for its potential to modulate the production of leukotrienes, and thus, its potential as a therapeutic agent for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
KKL-10 exhibits broad-spectrum antimicrobial activity against bacteria. It has been shown to have marked antimicrobial activity against both fully virulent and attenuated strains of Francisella tularensis. The minimum inhibitory concentrations (MIC) against F. tularensis strain Schu S4 and LVS are 0.48 μg/mL and 0.12 μg/mL , respectively .
Ribosome Rescue Inhibition
As a ribosome rescue inhibitor, KKL-10 arrests the growth of F. tularensis at all stages of intracellular replication. This suggests its potential use in treating infections where bacteria hijack the host’s ribosomal machinery .
Intracellular Growth Inhibition
KKL-10 is effective in inhibiting the intracellular growth of F. tularensis during all stages of infection. This indicates its potential as a therapeutic agent in diseases where the pathogen resides within host cells .
Macrophage Function Preservation
The compound does not affect macrophage function or viability. This is crucial for ensuring that the host’s immune response is not compromised while targeting bacterial infections .
Cytotoxicity Profile
At a concentration of 17.5 μg/mL , KKL-10 produces cytotoxic effects of less than 5%. This low level of cytotoxicity is advantageous for therapeutic applications, as it minimizes potential side effects on host cells .
Synergistic Effects with IFN-γ
When combined with IFN-γ stimulation, KKL-10 can reduce the bacterial load by more than 99.9%. This synergistic effect could be harnessed to enhance the efficacy of existing treatments .
Non-Toxicity to HepG2 Cells
KKL-10 exhibits no toxicity to HepG2 cells, a human liver cancer cell line. This suggests that KKL-10 could be safe for use in humans, as it does not harm non-target cells .
Potential for Combination Therapy
Given its broad-spectrum activity and low cytotoxicity, KKL-10 could be a candidate for combination therapy with other antimicrobial agents. This could help to overcome resistance and improve treatment outcomes .
Wirkmechanismus
Target of Action
KKL-10, also known as 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide or 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, primarily targets the ribosome . The ribosome is a complex molecular machine that plays a crucial role in protein synthesis in cells.
Mode of Action
KKL-10 acts as a ribosome rescue inhibitor . It inhibits the process of trans-translation, a mechanism that rescues stalled ribosomes during protein synthesis . This specific inhibition of EF-Tu•tmRNA binding is a unique mode of action .
Biochemical Pathways
The inhibition of trans-translation by KKL-10 affects the protein synthesis pathway in bacteria . This disruption of protein synthesis leads to the arrest of bacterial growth, thereby exhibiting its antimicrobial activity .
Pharmacokinetics
The compound’s antimicrobial activity suggests that it can penetrate bacterial cells and interact with intracellular targets
Result of Action
The result of KKL-10’s action is the inhibition of bacterial growth. It exhibits exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis . It has been observed that KKL-10 can arrest the intracellular growth of F. tularensis during all stages of infection .
Eigenschaften
IUPAC Name |
5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



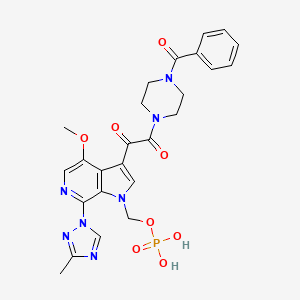

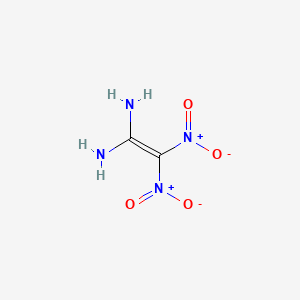

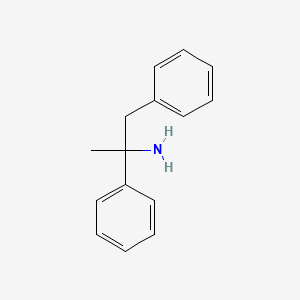
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)

